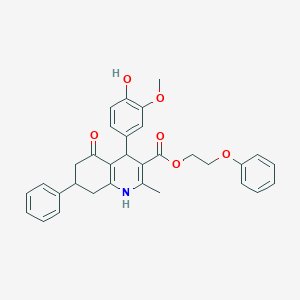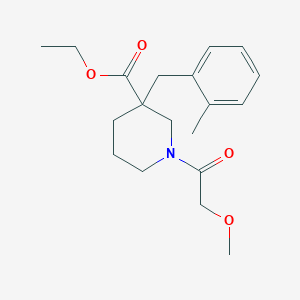
2-(5-bromo-2-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Descripción general
Descripción
2-(5-bromo-2-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (BMT-6) is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a tetrahydroisoquinoline derivative that has been synthesized using a multistep process.
Mecanismo De Acción
The exact mechanism of action of 2-(5-bromo-2-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by modulating various signaling pathways in cells. For example, this compound has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. In addition, this compound has been found to modulate the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. In addition, this compound has been shown to enhance cognitive function and improve memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(5-bromo-2-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in lab experiments is that it has been shown to have a relatively low toxicity profile. In addition, this compound is relatively easy to synthesize using a multistep process. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 2-(5-bromo-2-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. One potential direction is to investigate its potential as a therapeutic agent for cancer, viral infections, and neurodegenerative diseases. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more effective therapeutic agents. In addition, future research could focus on optimizing the synthesis method for this compound to make it more cost-effective and scalable for large-scale production.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promise as a therapeutic agent for a variety of conditions. Its mechanism of action is not fully understood, but it has been shown to have a variety of biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, there are several future directions for research that could lead to the development of more effective therapeutic agents.
Métodos De Síntesis
The synthesis of 2-(5-bromo-2-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves a multistep process that includes the condensation of 5-bromo-2-methoxybenzaldehyde with 2,3-dimethoxyphenethylamine, followed by reduction and cyclization reactions. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
2-(5-bromo-2-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been the subject of scientific research due to its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. In addition, this compound has been found to have neuroprotective and anti-inflammatory properties.
Propiedades
IUPAC Name |
2-[(5-bromo-2-methoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO3/c1-22-17-5-4-16(20)8-15(17)12-21-7-6-13-9-18(23-2)19(24-3)10-14(13)11-21/h4-5,8-10H,6-7,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQANEKUSALXOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCC3=CC(=C(C=C3C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201134307 | |
| Record name | 2-[(5-Bromo-2-methoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201134307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
414892-33-4 | |
| Record name | 2-[(5-Bromo-2-methoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=414892-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(5-Bromo-2-methoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201134307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(4-chlorophenoxy)ethyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4933271.png)

![2-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole hydrobromide](/img/structure/B4933282.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4933284.png)
![6-bromo-3-[5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone](/img/structure/B4933292.png)

![N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B4933301.png)
![8-methoxy-4-methyl-2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline](/img/structure/B4933302.png)

![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(2-furyl)ethanone hydrochloride](/img/structure/B4933349.png)

![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B4933362.png)
![6-[4-(benzyloxy)benzylidene]-2-(2-chlorophenyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4933364.png)
![1-(4-biphenylyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanone hydrobromide](/img/structure/B4933369.png)
